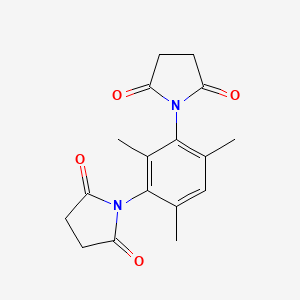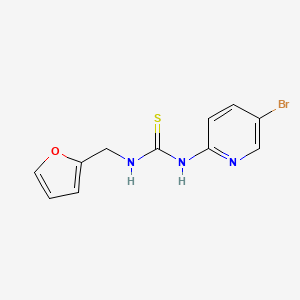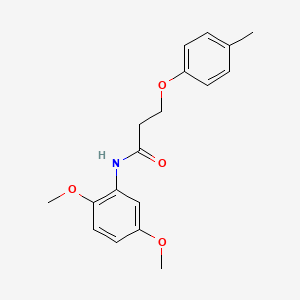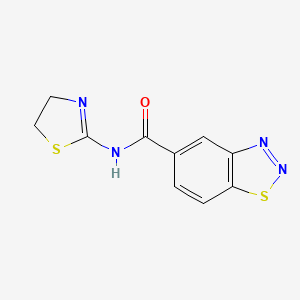![molecular formula C12H14N2O2S B5813815 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol
描述
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol, also known as MPPO, is a compound with potential applications in scientific research. This molecule is a thiol-containing oxadiazole derivative that has been synthesized to investigate its biochemical and physiological effects.
作用机制
The mechanism of action of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is not fully understood. However, it is believed that this compound interacts with biological molecules through its thiol group. This compound may scavenge free radicals by donating an electron to the radical, thereby neutralizing it. Additionally, this compound may protect cells from radiation-induced damage by scavenging free radicals and reducing oxidative stress. This compound may also reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been shown to protect cells from radiation-induced damage and increase cell survival rates. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with biological molecules. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, which limits its use in cell culture experiments. Additionally, this compound has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for research on 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol. One direction is to investigate the potential of this compound as a radioprotective agent in humans. Another direction is to study the anti-inflammatory properties of this compound in human clinical trials. Additionally, future research could investigate the potential of this compound as an antioxidant in the treatment of neurodegenerative diseases. Finally, future research could investigate the potential of this compound as a therapeutic agent in cancer treatment.
Conclusion
In conclusion, this compound, or this compound, is a compound with potential applications in scientific research. This compound has been synthesized and studied for its antioxidant, radioprotective, and anti-inflammatory properties. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could investigate its potential as a therapeutic agent in cancer treatment or neurodegenerative diseases.
合成方法
The synthesis of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol involves the reaction of 4-methoxyphenyl acetic acid with thionyl chloride to produce 4-methoxyphenyl acetyl chloride. This intermediate is then reacted with hydrazine hydrate to form 4-methoxyphenyl hydrazine. The final step involves the reaction of 4-methoxyphenyl hydrazine with 3-bromopropionyl chloride to produce this compound. The synthesis method is a multistep process that requires careful attention to detail and purification methods to obtain a pure product.
科学研究应用
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol has potential applications in scientific research due to its thiol-containing nature and its ability to interact with biological molecules. This compound has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent. This compound has been shown to protect cells from radiation-induced damage and increase cell survival rates. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. This compound has been shown to reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-7-5-9(6-8-10)3-2-4-11-13-14-12(17)16-11/h5-8H,2-4H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLGVUTWWFGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333709 | |
| Record name | 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
428850-77-5 | |
| Record name | 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)


![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)
![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)


![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)

![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)